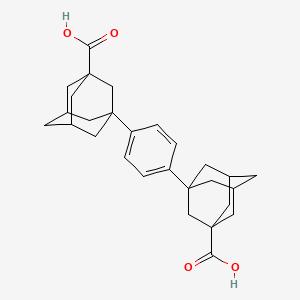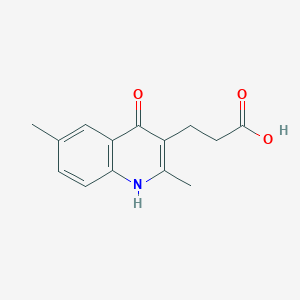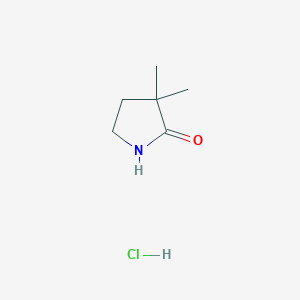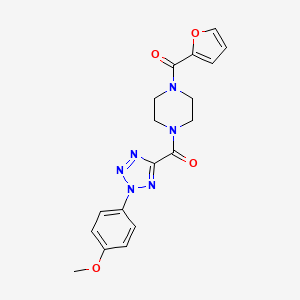
3,3'-(1,4-Phenylene)diadamantane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3'-(1,4-Phenylene)diadamantane-1-carboxylic acid, more commonly known as 3,3'-PDC, is a novel chemical compound first synthesized in the early 2000s. It has since gained attention in the scientific community due to its potential applications in research and laboratory experiments.
Mécanisme D'action
The mechanism of action of 3,3'-PDC is not yet fully understood. However, it is believed that the compound binds to certain receptors on the cell surface, which then triggers a signaling cascade that results in a physiological response. It is also believed that the compound has an effect on the expression of certain genes, resulting in changes in the cell's physiology.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,3'-PDC are still being studied. However, it has been shown to have an effect on the expression of certain genes, resulting in changes in the cell's physiology. Additionally, it has been shown to have an effect on the activity of certain proteins, resulting in changes in the cell's metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
3,3'-PDC has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is not toxic and does not interfere with cellular processes. Additionally, it has a high purity, which makes it ideal for use in experiments. One limitation is that its mechanism of action is not yet fully understood, which can make it difficult to interpret results.
Orientations Futures
There are a number of potential future directions for the use of 3,3'-PDC in research and laboratory experiments. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, it could be used to study the effects of drugs on cells, as it can be used to monitor the activity of drugs and their effects on cells. Finally, it could be used to study the effects of chemical compounds on cells, as it is not toxic and does not interfere with cellular processes.
Méthodes De Synthèse
3,3'-PDC can be synthesized through a method known as the Pd-catalyzed cross-coupling of diadamantane-1-carboxylic acid with 4-bromophenylmagnesium bromide in the presence of hydrochloric acid. This reaction yields a high yield of 3,3'-PDC, with a purity of over 99%.
Applications De Recherche Scientifique
3,3'-PDC has a variety of potential applications in research and laboratory experiments. It can be used to study the effects of chemical compounds on cells, as it is not toxic and does not interfere with cellular processes. It can also be used as a model compound for studying the effects of other compounds on cells. Additionally, it can be used to study the effects of drugs on cells, as it can be used to monitor the activity of drugs and their effects on cells.
Propriétés
IUPAC Name |
3-[4-(3-carboxy-1-adamantyl)phenyl]adamantane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O4/c29-23(30)27-11-17-5-18(12-27)8-25(7-17,15-27)21-1-2-22(4-3-21)26-9-19-6-20(10-26)14-28(13-19,16-26)24(31)32/h1-4,17-20H,5-16H2,(H,29,30)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBFRJUCYLOQKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)O)C4=CC=C(C=C4)C56CC7CC(C5)CC(C7)(C6)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-(1,4-Phenylene)diadamantane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[4-(3-chloro-4-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1,3-benzothiazol-2(3H)-one](/img/structure/B2615449.png)


![1-[4-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2615453.png)


![1-[4-(2-Hydroxyethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridin-1-yl]prop-2-en-1-one](/img/structure/B2615460.png)
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide](/img/structure/B2615461.png)


![Methyl 1-[[[4-(prop-2-enoylamino)benzoyl]amino]methyl]cyclopropane-1-carboxylate](/img/structure/B2615466.png)

![4,7-Dimethyl-2,6-bis(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2615470.png)
